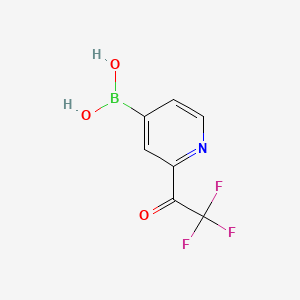

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid

Übersicht

Beschreibung

“(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid” is a chemical compound with the empirical formula C6H5BF3NO2 . It is a solid substance and is a useful intermediate in the preparation of 3,5-Diaryl-2-aminopyridines, which are a novel class of orally active antimalarials .

Molecular Structure Analysis

The molecular weight of “this compound” is 190.92 . The SMILES string representation of the molecule is OB(O)c1ccnc(c1)C(F)(F)F .Chemical Reactions Analysis

Boronic acids and esters are known to be involved in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C6H5BF3NO2 and its molecular weight is 190.92 .Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids interact with palladium catalysts, undergoing transmetalation, a process where the boronic acid group is transferred from boron to palladium . This reaction is used to form carbon-carbon bonds, a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

Boronic acids are known to play a significant role in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is its versatility. It can be used in a variety of applications, including the synthesis of organoboron compounds, the synthesis of polymers-bound organoboron compounds, and the synthesis of boronated compounds for use in medicinal chemistry. In addition, this compound can be used in a variety of solvents, including aqueous and organic solvents. The main limitation of this compound is that it is not very stable in aqueous solutions and must be used in a dry environment.

Zukünftige Richtungen

Future research on (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid could focus on the development of new synthetic methods for the synthesis of boronated compounds, the development of new applications for this compound in medicinal chemistry, and the development of new applications for this compound in biochemistry. In addition, future research could focus on the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, future research could focus on the optimization of the reaction conditions for the synthesis of this compound.

Synthesemethoden

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid can be synthesized via a two-step reaction. The first step involves the reaction of pyridine with trifluoroacetic anhydride to form the trifluoroacetylated pyridine. The second step involves the reaction of the trifluoroacetylated pyridine with boron tribromide to form the desired this compound. The reaction can be carried out in either aqueous or organic solvents, and the yield of the reaction can be increased by adding a base such as potassium carbonate.

Wissenschaftliche Forschungsanwendungen

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid has been used in a variety of scientific research applications, including the synthesis of boronated peptides and proteins, the synthesis of organoboron compounds, and the synthesis of polymers-bound organoboron compounds. In addition, this compound has been used in medicinal chemistry applications, including the synthesis of boronated drugs and the synthesis of boronated prodrugs.

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(2,2,2-trifluoroacetyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-3-4(8(14)15)1-2-12-5/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUPTTRMSGGKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678191 | |

| Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310404-58-0 | |

| Record name | Boronic acid, B-[2-(2,2,2-trifluoroacetyl)-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)